molecular formula C14H24N4O3 B7062892 N-[[3-(2-acetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide

N-[[3-(2-acetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide

Cat. No.: B7062892
M. Wt: 296.37 g/mol
InChI Key: WKQZWOZAMYEKIV-UHFFFAOYSA-N
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Description

N-[[3-(2-acetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide is a synthetic compound with potential applications in various fields including chemistry, biology, medicine, and industry. This compound contains an oxadiazole ring, which is known for its biological activity and presence in numerous pharmacologically active compounds.

Properties

IUPAC Name

N-[[3-(2-acetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3/c1-9(19)17-14(5,6)12-16-11(21-18-12)8-15-10(20)7-13(2,3)4/h7-8H2,1-6H3,(H,15,20)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQZWOZAMYEKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C1=NOC(=N1)CNC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(2-acetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : This usually starts with the condensation of an acyl hydrazide with an appropriate nitrile to form the oxadiazole ring.

  • Amidation Reaction: : The oxadiazole intermediate is then reacted with 3,3-dimethylbutanoyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial synthesis may involve optimization of reaction conditions such as temperature, solvent choice, and purification techniques to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often resulting in the formation of oxadiazole-N-oxides.

  • Reduction: : Reduction reactions might target the oxadiazole ring or the acetamide group, leading to a variety of reduced derivatives.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the oxadiazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and permanganate.

  • Reduction: : Reagents like lithium aluminum hydride or hydrogenation over palladium on carbon are typical.

  • Substitution: : Nucleophilic reagents such as amines or alkoxides can be used, often under mild heating conditions.

Major Products

The major products of these reactions can include substituted oxadiazoles, reduced oxadiazole derivatives, and various functionalized derivatives depending on the specific reactants and conditions.

Scientific Research Applications

Chemistry

This compound is a useful intermediate in organic synthesis, enabling the development of novel oxadiazole-based compounds.

Biology

N-[[3-(2-acetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide shows potential as a bioactive molecule in various biological assays. Its structure makes it a candidate for studying enzyme interactions and binding affinities.

Medicine

Oxadiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar therapeutic uses.

Industry

In the industrial context, it could be employed in the synthesis of specialty chemicals or as an additive in materials science for enhancing properties such as stability or reactivity.

Mechanism of Action

The mechanism by which N-[[3-(2-acetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and possibly covalent modification. Pathways affected by this compound may include enzymatic inhibition or activation, signal transduction modification, and genetic expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-(2-aminopropan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide: : Lacks the acetamide group, leading to different biological activities.

  • N-[[3-(2-bromoacetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide: : Contains a bromoacetamide group, potentially increasing reactivity.

Uniqueness

What sets N-[[3-(2-acetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide apart is its combination of the oxadiazole ring with a bulky, hydrophobic side chain, which can lead to unique interactions and effects compared to other similar compounds.

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